-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound synthesized as an intermediate during the production of the widely used antibiotic ciprofloxacin hydrochloride.
Several studies describe the synthesis of fluoroquinolonic acid as a key step in the multi-step process for obtaining ciprofloxacin. The most common method involves the cyclization of ethyl 2,4-dichloro-5-fluorobenzoylacetate, followed by subsequent deprotection and functional group modifications [, ].
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly referred to as fluoroquinolonic acid, is a synthetic compound belonging to the class of fluoroquinolone antibiotics. Its molecular formula is C₁₃H₉ClFNO₃, with a molecular weight of 281.67 g/mol. This compound is characterized by a chloro and a fluoro substituent on its quinoline structure, which contributes to its biological activity and pharmacological properties. It typically appears as a white to light yellow powder or crystalline solid with a melting point of approximately 242-245 °C .
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and drug development.
Fluoroquinolonic acid exhibits significant antibacterial activity, particularly against Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective in treating various infections. Studies have demonstrated its efficacy comparable to other fluoroquinolones, such as ciprofloxacin .
The synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid can be achieved through several methods:
Fluoroquinolonic acid is primarily used in pharmaceutical research as an intermediate in the synthesis of various fluoroquinolone antibiotics, including ciprofloxacin and enrofloxacin. Its antibacterial properties make it a subject of interest for developing new antimicrobial agents. Additionally, it has potential applications in veterinary medicine due to its effectiveness against pathogens in livestock .
Interaction studies involving fluoroquinolonic acid focus on its pharmacokinetics and pharmacodynamics when combined with other drugs. These studies assess:
These studies are crucial for optimizing therapeutic regimens and minimizing side effects.
Several compounds share structural similarities with fluoroquinolonic acid, particularly within the fluoroquinolone class. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ciprofloxacin | C17H18ClFN3O3 | Broad-spectrum antibiotic; used for severe bacterial infections. |
Levofloxacin | C18H20FN3O4 | S-enantiomer of ofloxacin; effective against respiratory infections. |
Ofloxacin | C18H20FN3O4 | Effective against a wide range of bacteria; used for urinary tract infections. |
Fluoroquinolonic acid is unique due to its specific combination of chloro and fluoro substituents on the quinoline structure, which enhances its antibacterial potency compared to other similar compounds. Its role as an intermediate in synthesizing more complex antibiotics further distinguishes it within the fluoroquinolone class .
The discovery of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is inextricably linked to the development of fluoroquinolone antibiotics. While nalidixic acid (1962) marked the inception of quinolone-based antimicrobials, the introduction of fluorine at the C6 position and cyclopropyl groups at N1 in the 1980s revolutionized the class, yielding broad-spectrum agents like ciprofloxacin. The compound emerged as a synthetic intermediate during ciprofloxacin’s multistep synthesis, first patented by Bayer AG. Its identification as a process-related impurity necessitated rigorous analytical characterization to meet regulatory standards for drug purity.
IUPAC Name:
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular Formula:
C₁₃H₉ClFNO₃
Structural Features:
Synonyms:
Term | Source |
---|---|
Fluoroquinolonic Acid | USP Reference Standards |
Ciprofloxacin EP Impurity A | European Pharmacopoeia |
Q-Acid | Industrial Patents |
Spectral Data:
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has the molecular formula C₁₃H₉ClFNO₃ with a molecular weight of 281.67 grams per mole [1] [2] [3]. The compound contains thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms [4] [5]. This molecular composition represents a fluoroquinoline derivative characterized by the presence of both halogen substituents (chlorine and fluorine) and a carboxylic acid functional group [6]. The molecular weight has been consistently reported across multiple analytical sources as 281.66 to 281.67 grams per mole, with slight variations due to rounding in different databases [7] [8].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₉ClFNO₃ | [1] [2] [3] |
Molecular Weight | 281.67 g/mol | [1] [4] [5] |
Exact Mass | 281.025513 g/mol | [11] |
Monoisotopic Mass | 281.025 g/mol | [18] |
The International Chemical Identifier (InChI) for 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19) [1] [2] [8]. The corresponding InChI Key is ISPVACVJFUIDPD-UHFFFAOYSA-N [1] [2] [3]. The Simplified Molecular Input Line Entry System (SMILES) notation is represented as OC(=O)C1=CN(C2CC2)c3cc(Cl)c(F)cc3C1=O [1] [8] or alternatively as C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O [2]. These structural identifiers provide standardized representations of the molecular structure and enable computational analysis and database searches [1] [2].
The compound exhibits a bicyclic quinoline core structure with specific substituent patterns that influence its three-dimensional conformation [13]. The molecule contains a fused benzene-pyridine ring system characteristic of quinoline derivatives, with the carboxylic acid group positioned at the 3-position [2] [13]. The cyclopropyl group is attached to the nitrogen at position 1, while chlorine and fluorine atoms are located at positions 7 and 6 respectively [1] [2]. Crystallographic studies have revealed that the compound crystallizes with specific geometric parameters, including bond angles such as C6—C7—C8 at 120.74°, C6—C7—Cl1 at 120.74°, and C8—C7—Cl1 at 118.51° [13]. The molecular structure demonstrates achiral characteristics with no defined stereocenters and zero optical activity [8].
Structural Feature | Description | Reference |
---|---|---|
Core Structure | Quinoline bicyclic system | [2] [13] |
Substituents | 7-Chloro, 6-fluoro, 1-cyclopropyl | [1] [2] |
Stereochemistry | Achiral, no stereocenters | [8] |
Conformational Freedom | Limited by cyclopropyl constraint | [19] |
The melting point of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has been consistently reported as 242-245°C in literature sources [3] [5] [9]. Some analytical certificates specify the melting point more precisely as 244°C [5] [9]. The compound exhibits thermal stability up to its melting point, maintaining its crystalline structure under standard atmospheric conditions [9]. The predicted boiling point is 467.3 ± 45.0°C under standard atmospheric pressure (760 mmHg) [3] [10] [11]. This high boiling point reflects the strong intermolecular interactions present in the compound, including hydrogen bonding from the carboxylic acid group and π-π stacking interactions between aromatic rings [10] [11].
Thermal Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Melting Point | 242-245°C | Literature values | [3] [10] |
Melting Point | 244°C | Analytical certificate | [5] [9] |
Boiling Point | 467.3 ± 45.0°C | Predicted, 760 mmHg | [3] [10] [11] |
Flash Point | 236.4 ± 28.7°C | Predicted | [11] |
The solubility characteristics of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrate limited water solubility with enhanced solubility in organic solvents [3] [10] [12]. The compound shows slight solubility in chloroform and ethyl acetate [3] [10]. Water solubility is described as slightly soluble at 20°C, which is typical for fluoroquinoline derivatives containing both hydrophobic aromatic systems and hydrophilic carboxylic acid groups [12]. The partition coefficient (LogP) has been reported as 2.16, indicating moderate lipophilicity [11]. The compound's solubility profile is influenced by its ability to form hydrogen bonds through the carboxylic acid group while maintaining hydrophobic interactions through the halogenated aromatic system [10] [11].
Solvent | Solubility | Temperature | Reference |
---|---|---|---|
Water | Slightly soluble | 20°C | [12] |
Chloroform | Slightly soluble | Room temperature | [3] [10] |
Ethyl Acetate | Slightly soluble | Room temperature | [3] [10] |
LogP Value | 2.16 | Calculated | [11] |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid exhibits well-defined crystalline properties as demonstrated through X-ray crystallographic analysis [13]. The compound crystallizes in a specific crystal system with a density of 1.631 Mg m⁻³ [13]. The predicted density values range from 1.652 ± 0.06 g/cm³ to 1.7 ± 0.1 g/cm³ depending on the computational method used [3] [10] [11]. Crystallographic data reveals F(000) = 576, indicating the structure factor for zero scattering angle [13]. The compound appears as an off-white to light yellow crystalline powder in its solid state [3] [5] [10]. The crystalline structure is stabilized by intermolecular hydrogen bonding and halogen interactions that contribute to the compound's thermal stability [13].
Crystalline Property | Value | Method | Reference |
---|---|---|---|
Crystal Density | 1.631 Mg m⁻³ | X-ray crystallography | [13] |
Predicted Density | 1.652 ± 0.06 g/cm³ | Computational | [3] [10] |
Predicted Density | 1.7 ± 0.1 g/cm³ | Computational | [11] |
Appearance | Off-white to light yellow powder | Visual observation | [3] [5] |
Crystal Structure Factor | F(000) = 576 | X-ray analysis | [13] |
The acid-base properties of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid are primarily determined by the carboxylic acid functional group at position 3 of the quinoline ring [3] [10] [14]. The predicted pKa value is 6.36 ± 0.41, indicating weak acid characteristics [3] [10] [14]. This pKa value reflects the electron-withdrawing effects of both the quinoline ring system and the halogen substituents (chlorine and fluorine), which stabilize the conjugate base and enhance the acidity compared to simple aliphatic carboxylic acids [14] [21]. The compound exhibits typical carboxylic acid behavior, capable of forming salts with bases and participating in acid-catalyzed reactions [21]. The presence of the nitrogen atom in the quinoline ring can also participate in protonation under strongly acidic conditions, though the carboxylic acid group dominates the acid-base behavior under physiological pH conditions [21].
Acid-Base Property | Value | Method | Reference |
---|---|---|---|
pKa (predicted) | 6.36 ± 0.41 | Computational prediction | [3] [10] [14] |
Acid Character | Weak acid | Based on pKa value | [14] [21] |
Protonation Sites | Carboxylic acid (primary) | Chemical analysis | [21] |
pH Stability Range | Varies with conditions | Literature review | [21] |
The stability profile of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrates good chemical stability under normal storage conditions [9]. The compound is described as stable under normal conditions with recommended storage at room temperature in sealed, dry conditions [5] [9]. Thermal stability extends up to the melting point range of 242-245°C, beyond which decomposition may occur [9] [10]. The compound shows compatibility with standard laboratory conditions but may be incompatible with strong oxidizing agents [9]. Decomposition products under extreme conditions may include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride [9]. The quinoline carboxylic acid structure is known to undergo decarboxylation at elevated temperatures (280-290°C), which represents a key degradation pathway [20]. Photostability and hydrolytic stability vary depending on pH and environmental conditions [20] [21].
Stability Parameter | Condition | Observation | Reference |
---|---|---|---|
Thermal Stability | Up to 245°C | Stable | [9] [10] |
Storage Conditions | Room temperature, dry | Stable | [5] [9] |
Chemical Compatibility | Normal conditions | Stable | [9] |
Incompatible Materials | Strong oxidizing agents | Potential reaction | [9] |
Decarboxylation Temperature | 280-290°C | Literature value | [20] |
The functional group reactivity of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is dominated by the carboxylic acid group, quinoline ring system, and halogen substituents [19] [22]. The carboxylic acid group readily participates in typical acid reactions including esterification, amidation, and salt formation [19] [22]. The quinoline ring system can undergo electrophilic aromatic substitution reactions, though the electron-withdrawing nature of the existing substituents may influence regioselectivity [22]. The chlorine atom at position 7 can potentially participate in nucleophilic aromatic substitution reactions under appropriate conditions [23]. The fluorine atom at position 6 is relatively unreactive due to the strong carbon-fluorine bond, but may influence the electronic properties of the ring system [23] [24]. The cyclopropyl group provides conformational constraint and may undergo ring-opening reactions under strongly acidic or basic conditions [19]. Hydrolysis of the carboxylic acid ester derivatives requires harsh conditions when a C3 methyl group is present, necessitating strong base treatment at elevated temperatures [19].
Functional Group | Reactivity Type | Typical Conditions | Reference |
---|---|---|---|
Carboxylic Acid | Esterification, amidation | Standard organic conditions | [19] [22] |
Quinoline Ring | Electrophilic substitution | Varies by reaction | [22] |
Chlorine Substituent | Nucleophilic substitution | Elevated temperature/base | [23] |
Fluorine Substituent | Limited reactivity | Extreme conditions | [23] [24] |
Cyclopropyl Group | Ring opening potential | Strong acid/base | [19] |
Irritant